(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one
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Overview
Description
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one is a chiral compound with significant importance in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrophenyl acetic acid with a suitable reducing agent in a protic solvent. The reduction process is often carried out using hydrogenation in the presence of a palladium on carbon catalyst at elevated pressures . This method ensures the selective reduction of the nitro group to an amino group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial properties and its role in inhibiting bacterial protein synthesis.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds .
Mechanism of Action
The mechanism of action of (4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and blocking the elongation of the peptide chain. This results in the inhibition of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(4-aminophenyl)-1,3-oxazolidin-2-one
- (4R)-4-(4-nitrophenyl)-1,3-oxazolidin-2-one
- (4R)-4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one
Uniqueness
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and its potent antibacterial properties. Unlike its analogs, this compound has shown higher efficacy in inhibiting bacterial protein synthesis, making it a valuable candidate for the development of new antibiotics .
Properties
IUPAC Name |
(4R)-4-(4-aminophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5,10H2,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHLYNOPCGNJT-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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